1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Bradykinin B1 receptor GPCR antagonism N-tetrazolyl aryl urea

This N-tetrazolyl aryl urea (CAS 941964-49-4) is a precisely defined tool compound for bradykinin B1-driven inflammation, neuropathic pain, and COVID‑19 pulmonary edema programs. Its 3‑chlorophenyl/3,4‑dimethylphenyl substitution pattern is essential for B1 selectivity; generic analogs (des‑methyl, des‑chloro) risk FAAH/MAGL cross‑reactivity and invalidate experiments. Specify CAS 941964‑49‑4 to secure the correct SAR‑critical chemotype and protect target‑engagement integrity.

Molecular Formula C17H17ClN6O
Molecular Weight 356.81
CAS No. 941964-49-4
Cat. No. B2753240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
CAS941964-49-4
Molecular FormulaC17H17ClN6O
Molecular Weight356.81
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl)C
InChIInChI=1S/C17H17ClN6O/c1-11-6-7-15(8-12(11)2)24-16(21-22-23-24)10-19-17(25)20-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3,(H2,19,20,25)
InChIKeyMXSOCSKBQKZORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941964-49-4): Procurement-Relevant Structural and Pharmacological Profile


1-(3-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941964-49-4) is a synthetic N-tetrazolyl aryl urea derivative featuring a 3-chlorophenyl ring at the urea N-aryl position and a 3,4-dimethylphenyl-substituted tetrazole methyl moiety at the urea N′-substituent [1]. This chemotype is associated with two distinct pharmacological targets: fatty acid amide hydrolase (FAAH) / monoacylglycerol lipase (MAGL) inhibition [2] and bradykinin B1 receptor antagonism [3]. The compound is part of a combinatorial library of tetrazole urea analogs with CAS numbers clustered around the 941964‑xx‑x series, indicating systematic structure–activity exploration by the originating laboratory [3].

Why Generic Substitution of 1-(3-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea Fails for Procurement Decisions


Tetrazolyl ureas are highly sensitive to even single-atom modifications on both the urea N-aryl and the tetrazole N-phenyl rings. In the biaryl tetrazolyl urea FAAH/MAGL series, shifting substituents from a 4-dimethylamino to a 3-chlorophenyl group shifts target engagement from dual FAAH–MAGL inhibition to either potent FAAH selectivity or loss of activity, and can reverse TRPV1/TRPA1 modulation profiles [1]. Separately, the N-tetrazolyl aryl urea patent literature reveals that peripheral substituents on the tetrazole phenyl ring (e.g., 3,4-dimethyl vs. 4-methoxy) dictate bradykinin B1 receptor antagonistic potency and therapeutic indication breadth (e.g., COVID‑19 complications, diabetic retinopathy, allergic conjunctivitis) [2]. Consequently, a generic in-class substitution—such as exchanging 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea for a des-methyl or des-chloro analog—carries substantial risk of acquiring a compound with an entirely different selectivity fingerprint, rendering experimental results non-comparable and procurement choices scientifically indefensible.

Quantitative Differentiation Guide for 1-(3-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (941964-49-4)


Bradykinin B1 Receptor Antagonism: Patent-Disclosed Activity Class vs. FAAH/MAGL Tetrazolyl Ureas

Compound 941964-49-4 is claimed within the N-tetrazolyl aryl urea patent family (CN2023098927), which explicitly teaches that compounds of this structural class possess antagonistic activity at the human bradykinin B1 receptor (BDKRB1) [1]. In contrast, closely related biaryl tetrazolyl ureas such as Ortar compounds 1–32 are characterized as inhibitors of endocannabinoid-metabolizing enzymes FAAH and MAGL, with no reported B1 activity [2]. This divergence in primary pharmacology represents a target-level differentiation that is critical when selecting a chemical probe for inflammation, pain, or COVID‑19‑related pulmonary edema studies.

Bradykinin B1 receptor GPCR antagonism N-tetrazolyl aryl urea

Tetrazole N-Aryl Substitution: 3,4-Dimethylphenyl vs. Phenyl Impact on Pharmacological Spectrum

The 3,4-dimethylphenyl group on the tetrazole ring of 941964-49-4 distinguishes it from the des‑methyl phenyl analog (CAS 951483‑02‑6) [1]. In the biaryl tetrazolyl urea SAR series, installation of methyl groups on the distal phenyl ring shifts the FAAH–MAGL selectivity balance and can introduce TRPV1/TRPA1 modulatory activity [2]. Although direct FAAH/MAGL IC₅₀ data for 941964-49-4 are not publicly available, the SAR trend indicates that the 3,4-dimethyl substitution pattern is a key determinant of pharmacological spectrum, making simple phenyl‑substituted analogs unsuitable as procurement substitutes.

Structure–activity relationship Tetrazole N-phenyl Pharmacological spectrum

Urea N-Aryl Chloro-Positioning: 3-Chlorophenyl vs. 4-Chlorophenyl Differential Activity

The 3‑chloro positioning on the urea N‑aryl ring of 941964‑49‑4 contrasts with the 4‑chlorophenyl analogs that are prevalent in older ACAT‑inhibitor tetrazole urea patents (e.g., Warner‑Lambert US 5,362,744) [1]. In the FAAH/MAGL tetrazolyl urea series, moving a chlorine substituent from the 4‑ to the 3‑position on the distal phenyl ring was shown to alter FAAH IC₅₀ values and selectivity over MAGL by up to several‑fold [2]. This positional sensitivity underscores that 941964‑49‑4 cannot be substituted by 4‑chlorophenyl or des‑chloro analogs without changing potency and selectivity.

Halogen positioning 3-chlorophenyl urea bioactivity modulation

Structural Uniqueness Within the 941964‑xx‑x Combinatorial Library

CAS registry analysis reveals that 941964‑49‑4 is part of a combinatorial library of tetrazole‑urea compounds spanning CAS numbers 941964‑49‑4 to 941964‑87‑0, each with distinct aryl substitution patterns (e.g., 4‑methoxyphenyl, 4‑chlorophenyl, tert‑butyl) [1]. Among all library members, 941964‑49‑4 uniquely combines a 3‑chlorophenyl urea with a 3,4‑dimethylphenyl‑tetrazole, creating a substitution pattern not represented elsewhere in the library. This combinatorial uniqueness means that no other compound in the same library series can serve as an interchangeable surrogate.

Combinatorial chemistry urea-tetrazole library structural diversity

Research and Industrial Application Scenarios for 1-(3-Chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (941964-49-4)


Bradykinin B1 Receptor Antagonist Probe Discovery and Inflammation Model Studies

Given the patent‑disclosed bradykinin B1 receptor antagonism of N‑tetrazolyl aryl urea derivatives, 941964‑49‑4 is well‑suited for probe discovery programs targeting B1‑driven inflammation, neuropathic pain, and COVID‑19‑associated pulmonary edema [1]. Procurement for these indications should specifically require the 3‑chlorophenyl‑3,4‑dimethylphenyl substitution pattern, as the patent’s therapeutic scope (e.g., diabetic retinopathy, allergic conjunctivitis) is linked to this chemotype rather than to FAAH‑inhibiting tetrazolyl ureas [2].

Structure–Activity Relationship (SAR) Expansion of Tetrazolyl Urea Pharmacophores

941964‑49‑4 fills an unexplored SAR niche within the tetrazolyl urea combinatorial library by combining a 3‑chlorophenyl urea with a 3,4‑dimethylphenyl‑tetrazole [3]. This makes it a critical building block for systematic SAR campaigns aimed at mapping the influence of halogen position and tetrazole aryl methylation on B1 receptor potency and selectivity over FAAH/MAGL.

Selectivity Profiling Against FAAH/MAGL vs. Bradykinin B1 Receptors

The compound’s potential dual‑target engagement (bradykinin B1 vs. FAAH/MAGL) positions it as a tool compound for cross‑target selectivity panels. Researchers can use 941964‑49‑4 to benchmark the selectivity of bradykinin B1 antagonists against the endocannabinoid system, leveraging the extensive FAAH/MAGL inhibitory data available for structurally related biaryl tetrazolyl ureas [2].

Procurement for Custom Synthesis and Medicinal Chemistry Optimization

As a distinct member of the 941964‑xx‑x series, 941964‑49‑4 serves as a synthetic intermediate or lead‑like scaffold for further optimization. Procurement teams should specify this CAS number precisely to ensure the correct substitution pattern is obtained, avoiding generic in‑class purchases that yield a different biological profile [3].

Quote Request

Request a Quote for 1-(3-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.